molecular formula C21H18Br2INO4 B13906521 tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate

tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate

Cat. No.: B13906521
M. Wt: 635.1 g/mol
InChI Key: ROVZIXBTKKICPO-NSIKDUERSA-N
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Description

tert-Butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate: is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and indole moieties

Preparation Methods

The synthesis of tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate involves multiple steps. The starting materials typically include 2,6-dibromo-4-hydroxybenzaldehyde and 5-iodo-2-oxoindoline-3-carbaldehyde. The key steps in the synthesis include:

    Condensation Reaction: The aldehyde groups of the starting materials undergo a condensation reaction to form the indole moiety.

    Esterification: The resulting product is then esterified with tert-butyl bromoacetate under basic conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole moiety can undergo oxidation or reduction reactions, leading to different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.

Scientific Research Applications

tert-Butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to bind to various proteins, potentially modulating their activity. The bromine and iodine atoms may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds include:

    tert-Butyl bromoacetate: Used in similar esterification reactions.

    4-Bromo-2,6-di-tert-butylphenol: Shares the tert-butyl and bromine functionalities.

    2,6-Dibromo-4-(tert-butyl)phenol: Similar structure with bromine and tert-butyl groups.

The uniqueness of tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate lies in its combination of bromine, iodine, and indole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18Br2INO4

Molecular Weight

635.1 g/mol

IUPAC Name

tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C21H18Br2INO4/c1-21(2,3)29-18(26)10-28-19-15(22)7-11(8-16(19)23)6-14-13-9-12(24)4-5-17(13)25-20(14)27/h4-9H,10H2,1-3H3,(H,25,27)/b14-6-

InChI Key

ROVZIXBTKKICPO-NSIKDUERSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)/C=C\2/C3=C(C=CC(=C3)I)NC2=O)Br

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=C2C3=C(C=CC(=C3)I)NC2=O)Br

Origin of Product

United States

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